(E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
3-[(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-16-7-6-10(15-16)4-5-11(17)13-12(18)8-9(2)20-14(13)19/h4-8,18H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOSJWMZOMAIMA-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step organic reaction, typically involving the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under basic conditions. Common bases used in this synthesis include sodium hydroxide or potassium carbonate in organic solvents such as ethanol or methanol.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Pyrazole Ring : The pyrazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to significant alterations in cellular signaling pathways.
- Acrylate Moiety : The acrylate group can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems, which may result in changes to cellular processes and contribute to its pharmacological effects .
Biological Activities
Research indicates that compounds related to pyrazole derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents, particularly against specific cancer cell lines. For instance, studies have indicated that certain pyrazole derivatives inhibit key proteins involved in cancer cell proliferation, such as BRAF(V600E) and EGFR .
- Antimicrobial Activity : Some derivatives demonstrate notable antimicrobial properties. For example, synthesized pyrazole carboxamides have exhibited antifungal activity against various pathogens .
- Anti-inflammatory Effects : Pyrazole compounds have been noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
- Antioxidant Properties : The antioxidant capabilities of these compounds have been evaluated using assays like DPPH radical scavenging tests, showing significant potential in reducing oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including:
Comparison with Similar Compounds
1H NMR Shifts (Selected Examples) :
- Target Compound : Pyrazole protons (δ ~6.5–7.5 ppm), ethyl group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for CH2).
- (E)-3-(4-fluorophenyl) analogue : Aromatic protons at δ ~7.2–7.8 ppm; absence of pyrazole shifts .
- Coumarin-based analogue (3m) : Coumarin protons at δ ~7.3–8.6 ppm, distinct from pyran-2-one systems .
Research Implications
- Synthetic Optimization : Pyrazole-containing chalcones may require tailored conditions (e.g., polar aprotic solvents) to mitigate steric effects during condensation.
- Material Science : The pyrazole group’s hydrogen-bonding capability could improve crystal engineering for optoelectronic applications .
Q & A
Q. What synthetic routes are recommended for synthesizing (E)-3-(3-(1-ethyl-1H-pyrazol-3-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one, and what reaction conditions require optimization?
- Methodological Answer: The synthesis likely involves multi-step reactions, including pyrazole ring formation, acryloylation, and hydroxylation. Key steps include:
- Pyrazole Alkylation: Ethylation of the pyrazole nitrogen under basic conditions (e.g., triethylamine) to introduce the 1-ethyl substituent .
- Acryloylation: Condensation of the pyrazole intermediate with an acryloyl chloride derivative under anhydrous conditions. Solvent choice (e.g., dichloromethane) and temperature control (–20°C to –15°C) are critical to avoid side reactions .
- Purification: Column chromatography with ethyl acetate/hexane (1:4) effectively isolates the product .
Q. How should researchers approach the purification of this compound, and what solvent systems are effective?
- Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (1:4) to separate impurities, as demonstrated in similar pyrazole-acryloyl syntheses .
- Recrystallization: 2-Propanol or methanol/water mixtures can yield high-purity crystals, particularly for intermediates .
Q. What spectroscopic techniques are critical for confirming the stereochemistry of the acryloyl group?
- Methodological Answer:
- X-ray Crystallography: Definitive confirmation of the (E)-configuration of the acryloyl group, as seen in structurally related compounds .
- NMR Spectroscopy: Key signals include the acryloyl proton coupling patterns (e.g., ) and pyrazole ring proton assignments .
Advanced Research Questions
Q. How can reaction yields be improved during acryloylation, especially under varying temperature and solvent conditions?
- Methodological Answer:
- Low-Temperature Control: Maintain –20°C to –15°C during acryloyl chloride addition to minimize decomposition .
- Catalytic Bases: Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl byproducts .
- Solvent Optimization: Anhydrous dichloromethane or THF improves solubility of intermediates .
Q. What strategies resolve contradictions between NMR and X-ray data during structural confirmation?
- Methodological Answer:
- Dynamic NMR Analysis: Investigate temperature-dependent shifts to identify conformational flexibility in solution .
- DFT Calculations: Compare experimental NMR data with computed chemical shifts for proposed conformers .
- Crystallographic Validation: Prioritize X-ray data for rigid moieties (e.g., pyranone core) while attributing NMR discrepancies to dynamic effects in flexible regions (e.g., acryloyl group) .
Q. How do structural modifications at the pyrazole ring influence physicochemical properties (e.g., solubility, stability)?
- Methodological Answer:
- Substituent Effects: Compare analogs (e.g., 1-methyl vs. 1-ethyl pyrazole) to assess steric and electronic impacts:
- Ethyl vs. Methyl: Bulkier ethyl groups may enhance lipophilicity but reduce aqueous solubility .
- Electron-Withdrawing Groups: Nitro or trifluoromethyl substituents can stabilize the pyrazole ring but complicate synthesis .
- Stability Studies: Accelerated degradation tests (e.g., 40°C/75% RH) quantify hydrolytic susceptibility of the acryloyl ester .
Q. What in vitro assays are suitable for evaluating bioactivity, given structural analogs with known targets?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or hydrolases, as pyrazole-acryloyl hybrids often target these enzymes .
- Cellular Uptake Studies: Use fluorescently tagged analogs to quantify permeability in Caco-2 or HEK293 cell lines .
- SAR Analysis: Compare activity of analogs with variations in the pyranone hydroxyl group or pyrazole substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
